N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}CYCLOHEXANECARBOXAMIDE
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Overview
Description
N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}CYCLOHEXANECARBOXAMIDE typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the 4-Methylphenyl Group: This step involves the alkylation of the benzodiazole ring with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Cyclohexanecarboxamide Formation: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other electrophilic groups.
Scientific Research Applications
N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial cell division.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ACETAMIDE
- **N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPIONAMIDE
Uniqueness
N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}CYCLOHEXANECARBOXAMIDE is unique due to its cyclohexane carboxamide moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and applications.
Properties
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-11-13-17(14-12-16)15-25-20-10-6-5-9-19(20)23-22(25)24-21(26)18-7-3-2-4-8-18/h5-6,9-14,18H,2-4,7-8,15H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLOBXYQZKLUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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